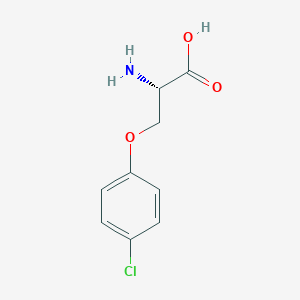

O-(4-Chlorophenyl)-L-serine

Description

Properties

IUPAC Name |

(2S)-2-amino-3-(4-chlorophenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c10-6-1-3-7(4-2-6)14-5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEADGQMLXGPJDH-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(C(=O)O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1OC[C@@H](C(=O)O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(4-Chlorophenyl)-L-serine typically involves the reaction of L-serine with 4-chlorophenol under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond between the serine and the chlorophenol. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of automated synthesis equipment and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and other advanced technologies may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:

These reactions are influenced by the electron-withdrawing nature of the chlorine atom, which activates the aromatic ring for substitution at the para position.

Esterification and Amidation

The carboxylic acid and hydroxyl groups of O-(4-Chlorophenyl)-L-serine participate in standard amino acid derivatization:

Esterification

-

Reagents : Methanol/H₂SO₄ or DCC/DMAP.

-

Product : Methyl O-(4-chlorophenyl)-L-serinate.

Amidation

-

Reagents : Thionyl chloride (SOCl₂) followed by primary/secondary amines.

-

Product : O-(4-Chlorophenyl)-L-serinamide derivatives.

Oxidation of the Alcohol Group

-

Reagents : Pyridinium chlorochromate (PCC) or Jones reagent.

-

Product : this compound ketone derivative.

-

Challenges : Overoxidation to carboxylic acids occurs without controlled stoichiometry .

Reduction of the Chlorophenyl Group

-

Reagents : H₂/Pd-C or NaBH₄.

-

Product : O-(4-Cyclohexyl)-L-serine (via dechlorination and hydrogenation).

-

Application : Used to modify hydrophobicity in drug design.

Coupling Reactions

This compound participates in peptide bond formation and cross-coupling:

Suzuki–Miyaura Coupling

-

Reagents : Aryl boronic acid, Pd(PPh₃)₄, base.

-

Product : Biaryl-substituted serine derivatives.

-

Notes : Limited by steric hindrance from the chlorophenyl group.

Enzymatic Modifications

This compound serves as a substrate for enzymes like serine racemase and serine hydroxymethyltransferase :

| Enzyme | Reaction | Product |

|---|---|---|

| Serine racemase | Racemization to D-enantiomer | O-(4-Chlorophenyl)-D-serine |

| Serine hydroxymethyltransferase | Transfer of hydroxymethyl group to folate | Glycine + 5,10-CH₂-THF |

Enzymatic studies show reduced catalytic efficiency compared to unmodified serine due to steric bulk .

Stability and Degradation

-

Hydrolytic Degradation : The chlorophenyl ether bond is stable under acidic conditions (pH < 3) but hydrolyzes at pH > 10, yielding 4-chlorophenol and L-serine .

-

Thermal Stability : Decomposes above 200°C, releasing HCl gas and forming cyclic byproducts.

Key Research Findings

Scientific Research Applications

Neurological Implications

O-(4-Chlorophenyl)-L-serine, as a derivative of L-serine, has shown potential in treating neurological disorders. L-serine is known for its role in synthesizing neurotransmitters and protecting neurons from damage. Its neuroprotective properties have been linked to various conditions, including Alzheimer's disease and epilepsy.

Case Study: Neuroprotection in Alzheimer's Disease

A study highlighted the efficacy of L-serine in reducing neuroinflammation and improving cognitive functions in Alzheimer's models. The treatment was associated with decreased amyloid-beta production and neurofibrillary tangles, which are hallmarks of the disease .

Clinical Trial: Hereditary Sensory and Autonomic Neuropathy

In a randomized trial involving patients with hereditary sensory and autonomic neuropathy (HSAN1), high-dose oral L-serine supplementation significantly slowed disease progression. Participants exhibited improvements in clinical measures compared to the placebo group .

Treatment of Serine Deficiency Disorders

This compound has been explored for its therapeutic potential in serine synthesis disorders. These conditions can lead to severe neurological impairments, including seizures and spasticity.

Case Study: Serine Synthesis Defects

In two reported cases of serine deficiency due to specific enzyme deficiencies, treatment with L-serine resulted in significant reductions in seizure frequency and improvements in motor function. However, cognitive improvements were limited, indicating that while L-serine can alleviate some symptoms, it may not fully address all neurological deficits .

Applications in Cancer Therapy

Recent research has indicated that serine metabolism plays a crucial role in cancer cell proliferation. Targeting serine biosynthesis pathways may provide new avenues for cancer therapy.

Study on Doxorubicin-Induced Damage

A study investigated the protective effects of serine against oxidative damage induced by doxorubicin, a common chemotherapy agent. Results suggested that serine supplementation could mitigate muscle damage associated with this treatment, highlighting its potential as an adjunct therapy in cancer care .

Implications for Metabolic Disorders

The role of serine in metabolic pathways has also been a focus of research. It is involved in the synthesis of sphingolipids and other critical biomolecules.

Research on Serum Serine Levels

A nested case-control study found significant associations between serum serine levels and all-cause mortality among hypertensive patients. This suggests that maintaining adequate serine levels may be important for overall health outcomes .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of O-(4-Chlorophenyl)-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 4-chlorophenyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares O-(4-Chlorophenyl)-L-serine with structurally related serine derivatives, focusing on substituent effects, physicochemical properties, and functional implications.

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Weight (g/mol) | Substituent | Key Properties | Applications/Findings |

|---|---|---|---|---|

| This compound | 229.6 (calculated) | 4-chlorophenyl | - Aromatic, hydrophobic - Electron-withdrawing due to Cl - Potential steric hindrance | - Research tool for studying enzyme-substrate interactions - Peptide synthesis |

| O-(n-octanoyl)-L-serine | 245.3 (calculated) | n-octanoyl | - Amphiphilic (hydrophobic chain + polar head) - Forms stable cavitand complexes | - Ghrelin hormone component - Stabilizes in cavitands, slowing conformational changes |

| O-(2,3-Difluorophenyl)-L-serine | 231.6 (calculated) | 2,3-difluorophenyl | - Enhanced electronic effects (F substituents) - Moderate solubility | - Used in glycopeptide synthesis - Fluorine improves metabolic stability |

| Fenvalerate | 419.90 | 4-chlorophenyl (in ester form) | - Pyrethroid insecticide - High lipophilicity | - Agricultural pest control - Chlorophenyl enhances photostability |

Substituent Effects on Physicochemical Properties

This contrasts with O-(n-octanoyl)-L-serine, where the aliphatic chain creates amphiphilicity, enabling cavitand complexation . Electronic Effects: The chlorine atom in the 4-chlorophenyl group withdraws electrons, altering the serine hydroxyl's acidity and reactivity. In contrast, fluorine atoms in O-(2,3-Difluorophenyl)-L-serine exert stronger electron-withdrawing effects, which may stabilize the compound against enzymatic degradation .

Conformational and Functional Insights

Cavitand Interactions: O-(n-octanoyl)-L-serine exhibits slowed conformational dynamics when complexed with cavitands due to hydrophobic interactions with its aliphatic chain . Biological Stability: Fluorinated derivatives like O-(2,3-Difluorophenyl)-L-serine demonstrate improved metabolic stability compared to chlorinated analogs, as fluorine’s small size and high electronegativity reduce susceptibility to oxidative cleavage .

Structural Analogues in Diverse Contexts

Research Findings and Implications

Cavitand Studies: Molecular dynamics simulations of O-(n-octanoyl)-L-serine highlight the role of substituent hydrophobicity in stabilizing host-guest complexes, a principle that could extend to this compound in drug delivery systems . Metabolic Stability: Fluorinated serine derivatives outperform chlorinated ones in resisting enzymatic breakdown, suggesting that this compound might require structural optimization for therapeutic use .

Biological Activity

O-(4-Chlorophenyl)-L-serine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by the presence of a chlorophenyl group. Its structure can be represented as follows:

- Chemical Formula : C₉H₁₃ClN₁O₃S

- Molecular Weight : 232.72 g/mol

1. Antibacterial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action often involves the inhibition of bacterial enzymes, which is critical for their survival.

Table 1: Antibacterial Activity Against Various Strains

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Escherichia coli | Weak to Moderate |

2. Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in various studies. It has been shown to modulate inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines . This property is crucial in managing conditions like arthritis and other inflammatory diseases.

3. Anticancer Activity

This compound has also been investigated for its anticancer properties. It has demonstrated activity against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The compound's ability to interact with specific molecular targets involved in cancer progression makes it a candidate for further development.

Case Study: Anticancer Efficacy

In a study examining the effects of this compound on breast cancer cells, researchers found that treatment led to a significant reduction in cell viability and increased apoptotic markers. The study concluded that the compound could serve as a lead for developing novel anticancer agents.

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Serine Proteases : It may act as an inhibitor of serine proteases, which play a pivotal role in numerous physiological processes, including inflammation and cancer progression .

- Enzyme Inhibition : The compound's structure allows it to mimic substrates or transition states in enzymatic reactions, thereby inhibiting enzyme activity effectively .

Q & A

Q. Key Factors Affecting Yield :

- Catalyst Loading : Excess Cu(I) may lead to side reactions; optimal loading is 10-15 mol%.

- Solvent Choice : DMF enhances solubility but may require rigorous drying to prevent hydrolysis.

- Temperature : Reactions performed at 80–100°C improve coupling efficiency but risk decomposition.

Q. Methodological Answer :

Q. Methodological Answer :

Prodrug Design :

- Conjugate with pH-sensitive linkers (e.g., hydrazones) for tumor-targeted release.

Nanocarrier Encapsulation :

- Use liposomes or PLGA nanoparticles; assess loading efficiency via dialysis (PBS, pH 7.4).

In Vivo Pharmacokinetics :

- Conduct biodistribution studies in rodent models using LC-MS/MS to quantify tissue concentrations.

Key Challenge : Balance hydrophilicity (serine) and lipophilicity (chlorophenyl) to enhance bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.